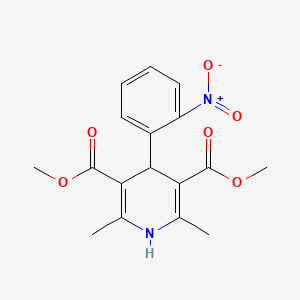
Nifedipine
Cat. No. B3420541
Key on ui cas rn:
193689-82-6
M. Wt: 346.3 g/mol
InChI Key: HYIMSNHJOBLJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05126457
Procedure details


One proceeds as described in Example 7 except that 0.4 mole of 2-nitro-benzaldehyde, 0.415 mole of a 25% aqueous ammonium hydroxide solution and 1.40 moles of methyl acetoacetate are used. Thus 112.1 g of nifedipine are obtained, yield 81%, m.p.: 172°-175° C. The product complies with the requirements of USP XXI without further purification.



Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[OH-:12].[NH4+:13].[C:14]([O:20][CH3:21])(=[O:19])[CH2:15][C:16]([CH3:18])=O>>[CH3:18][C:16]1[NH:13][C:16]([CH3:18])=[C:15]([C:14]([O:20][CH3:21])=[O:19])[CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[C:15]=1[C:14]([O:20][CH3:21])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC)C=2C=CC=CC2[N+](=O)[O-])C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.1 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05126457
Procedure details


One proceeds as described in Example 7 except that 0.4 mole of 2-nitro-benzaldehyde, 0.415 mole of a 25% aqueous ammonium hydroxide solution and 1.40 moles of methyl acetoacetate are used. Thus 112.1 g of nifedipine are obtained, yield 81%, m.p.: 172°-175° C. The product complies with the requirements of USP XXI without further purification.



Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[OH-:12].[NH4+:13].[C:14]([O:20][CH3:21])(=[O:19])[CH2:15][C:16]([CH3:18])=O>>[CH3:18][C:16]1[NH:13][C:16]([CH3:18])=[C:15]([C:14]([O:20][CH3:21])=[O:19])[CH:6]([C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[C:15]=1[C:14]([O:20][CH3:21])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
1.4 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC)C=2C=CC=CC2[N+](=O)[O-])C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.1 g | |
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
